molecular formula C23H23N5O3 B2606577 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 951618-13-6

2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2606577
CAS No.: 951618-13-6
M. Wt: 417.469
InChI Key: BHZPYKAPCGMOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide features a pyrazolo[4,3-d]pyrimidine core, a bicyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • 2-Methyl group: Contributes to steric stabilization and metabolic resistance.
  • Acetamide linkage to 2,4-dimethylphenyl: Introduces hydrogen-bonding capacity and modulates solubility .

This compound’s design aligns with derivatives targeting kinases or enzymes requiring bicyclic heterocycle recognition.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-9-10-18(16(2)11-15)24-20(29)14-27-19-13-26(3)25-21(19)22(30)28(23(27)31)12-17-7-5-4-6-8-17/h4-11,13H,12,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZPYKAPCGMOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,4-dimethylphenyl)acetamide is a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazolo[4,3-d]pyrimidine core
  • A benzyl substituent at position 6
  • An acetamide group linked to a 2,4-dimethylphenyl moiety

This unique configuration is believed to contribute to its biological efficacy.

Research indicates that compounds based on the pyrazolo[4,3-d]pyrimidine scaffold exhibit potent anticancer activity through multiple mechanisms:

  • Inhibition of Kinases : Many derivatives inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that these compounds can significantly induce apoptosis in various cancer cell lines at low micromolar concentrations. For instance, one study reported an IC50 value of 2.24 µM against A549 lung cancer cells .
  • Cell Migration Inhibition : The compound has also been noted for its ability to suppress cell migration, an essential factor in metastasis .

In Vitro Studies

Numerous in vitro studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:

  • Cell Lines Tested : Commonly tested lines include MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • IC50 Values : The IC50 values for various derivatives range from 0.3 µM to over 30 µM, indicating significant potency against different tumor types .
CompoundCell LineIC50 (µM)Mechanism
1aA5492.24Apoptosis induction
5iMCF-70.3EGFR/VGFR2 inhibition
13aMCF723Antitumor activity

Case Studies

  • Study on Compound 5i : This compound was identified as a potent dual inhibitor of EGFR and VGFR2 with significant anticancer effects in MCF-7 models. It effectively inhibited tumor growth and induced apoptosis while suppressing cell cycle progression .
  • Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The most active compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Pharmacological Properties

The pharmacological profile of pyrazolo[4,3-d]pyrimidine derivatives suggests:

  • Selectivity : Variations in substituents can enhance selectivity for specific cancer types.
  • Safety Profile : Preliminary studies indicate a favorable safety profile; however, further toxicological assessments are necessary.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyrazolo[4,3-d]pyrimidine Derivatives

Compound from :

2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide

  • Core : Pyrazolo[4,3-d]pyrimidine with 5,7-dioxo groups.
  • Substituents :
    • 1-Ethyl and 3-methyl groups (vs. target’s 2-methyl).
    • 6-(2-Phenylethyl) (vs. target’s 6-benzyl).
    • Acetamide linked to 4-fluorobenzyl (vs. 2,4-dimethylphenyl).
Compound from :

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide

  • Core: Pyrazolo[3,4-d]pyrimidine with chromenone fusion.
  • Substituents: Fluoroaryl groups and a chromenone moiety.
  • Impact : The extended conjugated system likely improves UV absorption and redox properties, contrasting with the target’s simpler benzyl group .

Thiazolo/Pyrimidine-Fused Analogs

Compound 11a () :

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile

  • Core : Thiazolo[3,2-a]pyrimidine.
  • Substituents: Trimethylbenzylidene, furan, and cyano groups.
  • Impact: The cyano group (-CN) is strongly electron-withdrawing, which may reduce solubility compared to the target’s acetamide .
Compound 12 () :

6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile

  • Core : Pyrimido[2,1-b]quinazoline.
  • Substituents: Furan and cyano groups.

Acetamide-Linked Heterocycles

Compound from :

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

  • Core : Pyrimidine with sulfanyl linkage.
  • Substituents : Methylpyrimidinylsulfanyl and methylpyridinyl.
  • Impact : The sulfanyl group (-S-) increases lipophilicity but reduces hydrogen-bonding capacity compared to the target’s benzyl-acetamide .
Compound 5.12 () :

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

  • Core : Dihydropyrimidine.
  • Substituents : Thioether and benzyl groups.
  • Impact : The thioether may improve radical scavenging but introduce metabolic instability relative to the target’s oxo groups .

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-methyl, N-(2,4-dimethylphenyl)acetamide Not reported High lipophilicity, H-bond donor/acceptor
Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 6-(2-phenylethyl), N-(4-fluorobenzyl)acetamide Not reported Enhanced flexibility, fluorophilic
Pyrazolo[3,4-d]pyrimidine Chromenone fusion, fluoroaryl groups 302–304 Extended conjugation, UV activity
Compound 11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano 243–246 Electron-withdrawing -CN group
Compound 5.12 Dihydropyrimidine 4-Methyl-6-oxo, thioether, N-benzyl 196 Radical scavenging potential

Q & A

Q. What synthetic strategies are effective for preparing this pyrazolopyrimidine-derived acetamide?

A robust synthetic route involves condensation of pyrazolopyrimidine precursors with substituted acetamide moieties. For example, α-chloroacetamides can react with pyrazolopyrimidinone intermediates under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst . Key steps include:

  • Reagent ratios : Optimizing stoichiometry (e.g., 0.01 mol pyrazolopyrimidinone with 0.01 mol chloroacetic acid).
  • Solvent systems : Using mixed solvents (e.g., acetic anhydride and acetic acid) to enhance solubility and reaction efficiency.
  • Crystallization : Purification via solvent recrystallization (e.g., DMF/water) yields pure products (typical yields: 57–68%) .

Q. How can the physicochemical properties of this compound be systematically analyzed?

Critical properties include:

  • Hydrogen bonding : Calculated hydrogen bond donor/acceptor counts (e.g., 1 donor, 5 acceptors) .
  • Lipophilicity : XlogP values (~2.6) predict membrane permeability, relevant for biological assays .
  • Polar surface area : Topological polar surface area (87.5 Ų) indicates solubility and bioavailability .
    Experimental validation via HPLC (for purity) and NMR (for structural confirmation) is recommended .

Q. What spectroscopic techniques are optimal for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., aromatic protons at δ 7.29–7.94 ppm) and carbonyl groups (δ 165–171 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 386 [M+^+]) .
  • X-ray crystallography : Resolves stereochemistry and packing motifs (e.g., for analogs like compound 6l in ).

Advanced Research Questions

Q. How can computational methods guide reaction optimization for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key reactions. For example:

  • Reaction path search : Identifies intermediates in pyrazolopyrimidine-acetamide coupling .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for yield improvement .
  • Machine learning : Models trained on experimental data (e.g., temperature, catalyst loading) reduce trial-and-error iterations .

Q. What experimental design principles address contradictions in biological activity data?

Statistical design of experiments (DoE) resolves variability in bioactivity assays:

  • Factorial designs : Test interactions between variables (e.g., concentration, incubation time) .
  • Response surface methodology : Optimizes conditions for receptor-binding assays (e.g., peripheral benzodiazepine receptor studies using radiolabeled analogs like DPA-713) .
  • Data validation : Cross-check IC50_{50} values using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Bioisosteric replacement : Substitute the 2,4-dimethylphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) to modulate receptor affinity .
  • Side-chain modifications : Introduce sulfone or phosphonate groups to enhance solubility or target engagement (e.g., as seen in pyridine derivatives) .
  • In vitro models : Test analogs in antioxidant assays (e.g., DPPH radical scavenging) to correlate substituents with activity .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst optimization : Transition metal catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
  • Process control : Real-time monitoring via PAT (process analytical technology) ensures consistent reaction progression .
  • Membrane separation : Nanofiltration isolates intermediates, reducing purification steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.